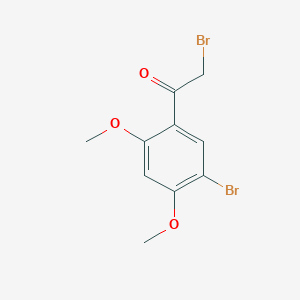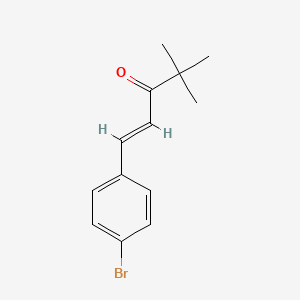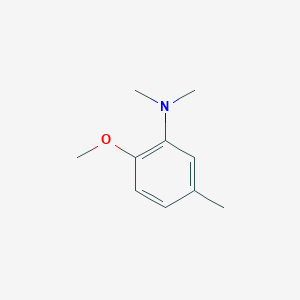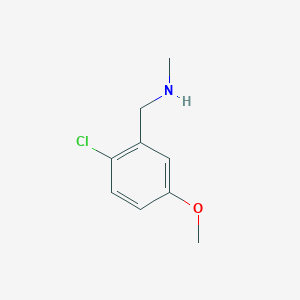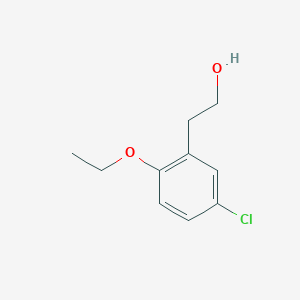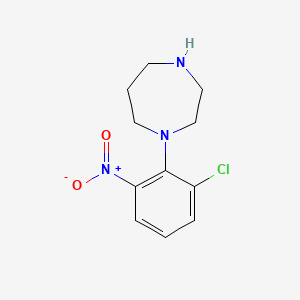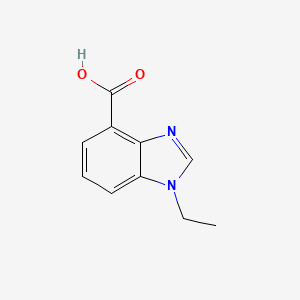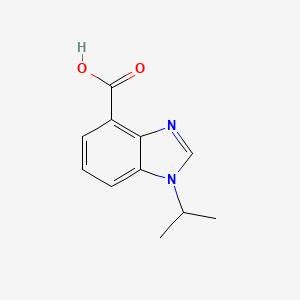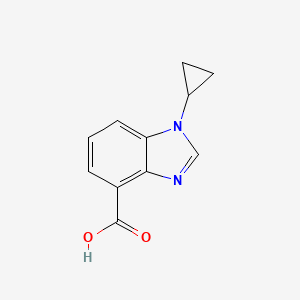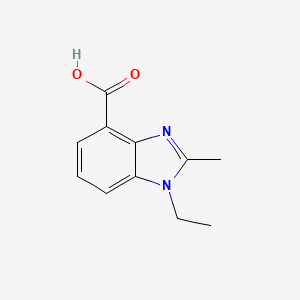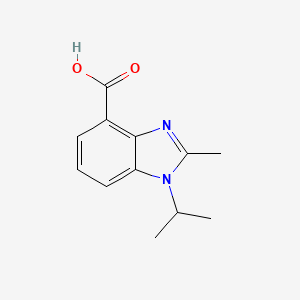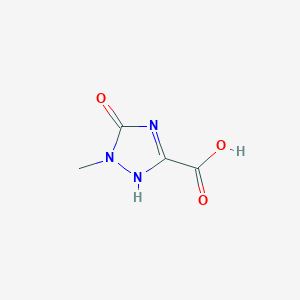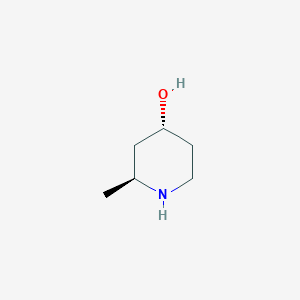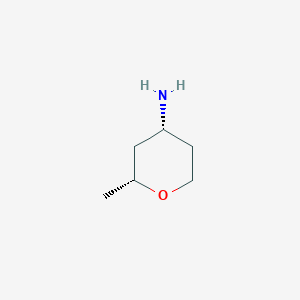
rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of an amine group at the fourth position and a methyl group at the second position in the tetrahydropyran ring, with specific stereochemistry denoted by (2R,4R)-rel-.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2H-pyran-4-one and ammonia.
Reduction: The 2-methyl-2H-pyran-4-one undergoes reduction to form the corresponding tetrahydropyran derivative.
Amination: The tetrahydropyran derivative is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
High-Pressure Reactors: Employing high-pressure reactors to optimize the reaction conditions for amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Fully saturated amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Aplicaciones Científicas De Investigación
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran-4-amine, tetrahydro-2-methyl-: Lacks the specific stereochemistry of (2R,4R)-rel-.
2H-Pyran-4-amine, tetrahydro-2-ethyl-, (2R,4R)-rel-: Contains an ethyl group instead of a methyl group.
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2S,4S)-rel-: Has different stereochemistry (2S,4S)-rel-.
Uniqueness
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (2R,4R)-rel- configuration may result in distinct interactions with molecular targets compared to its stereoisomers or analogs.
Propiedades
IUPAC Name |
(2R,4R)-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXGRHIYAAMDU-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
